2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol
Description
2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol (CAS: 306732-30-9) is a brominated pyridine-phenol hybrid compound with the molecular formula C₁₃H₁₃BrN₂O and a molecular weight of 293.164 g/mol . Its structure consists of a pyridine ring substituted with a bromine atom at position 5 and a methyl group at position 3, linked via an aminomethyl bridge to a phenolic hydroxyl group. This configuration confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry, crystallography, and supramolecular interactions.
Properties
IUPAC Name |
2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-6-11(14)8-16-13(9)15-7-10-4-2-3-5-12(10)17/h2-6,8,17H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWULYFXVQRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with phenolic compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol.
Case Studies:
- A study conducted by the National Cancer Institute (NCI) evaluated the compound's effects on a range of human tumor cell lines. The results indicated a significant inhibition of cell growth, suggesting that this compound may act as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
- Another investigation demonstrated that derivatives of this compound exhibited cytotoxicity against breast and lung cancer models, reinforcing its potential utility in oncology .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties.
Research Findings:
- A series of tests showed that compounds with similar structural features displayed notable antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating a promising avenue for further exploration in antimicrobial therapy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties.
Case Studies:
- In controlled studies involving animal models with induced inflammation, compounds structurally related to this one demonstrated a significant reduction in inflammatory markers compared to controls. This suggests that the compound may inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The brominated pyridine ring and phenol group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
- Its crystal structure shows helical chains via O–H···N and N–H···O interactions .
- 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol (CAS: Not provided): Replacing pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. The pyrrolidine substituent enhances solubility in non-polar solvents compared to the methyl group in the target compound .
Halogenated Phenol Derivatives
- 3-Amino-2-bromophenol (CAS: 100367-36-0): A simpler brominated phenol lacking the pyridine moiety. The absence of the aminomethyl bridge reduces molecular weight (188.024 g/mol) and complexity, resulting in lower melting points and higher aqueous solubility .
Methoxy-Substituted Pyridines
- The absence of the phenolic hydroxyl group eliminates hydrogen-bonding donor capacity .
Physicochemical Properties and Structure-Activity Relationships
Molecular Weight and Solubility
The bromine atom and methyl group in 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol increase molecular weight (293.164 g/mol) compared to non-brominated analogs like 2-{[(pyridin-2-yl)amino]methyl}phenol (~214 g/mol). This contributes to lower aqueous solubility but enhanced lipid solubility, which may influence pharmacokinetic properties .
Hydrogen-Bonding and Crystallography
The phenolic –OH and secondary amine groups enable robust hydrogen-bonding networks. In contrast, methoxy-substituted analogs (e.g., 5-Bromo-3-methoxypyridin-2-amine) lack hydrogen-bonding donors, leading to weaker intermolecular interactions and less predictable crystal packing . Crystallographic studies of related compounds often employ SHELX and ORTEP software for structure refinement .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₃H₁₃BrN₂O | 293.164 | Br (C5), CH₃ (C3), –OH (phenol) |
| 2-{[(Pyridin-2-yl)amino]methyl}phenol | C₁₂H₁₂N₂O | ~214 | –OH (phenol) |
| 3-Amino-2-bromophenol | C₆H₆BrNO | 188.024 | Br (C2), –NH₂ (C3), –OH (C1) |
Table 2: Hydrogen-Bonding Capabilities
| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|
| This compound | 2 (–OH, –NH–) | 3 (pyridine N, –O–) |
| 5-Bromo-3-methoxypyridin-2-amine | 1 (–NH₂) | 2 (pyridine N, –OCH₃) |
Biological Activity
2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol, also referred to as 4-Bromo-2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol, is a brominated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both a pyridine and a phenolic moiety, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C13H12Br2N2O
- CAS Number: 298215-64-2
- IUPAC Name: 4-Bromo-2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol
The compound's structure allows it to engage in various interactions with biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to form halogen bonds with biological macromolecules. The bromine substituents enhance its reactivity and affinity towards enzymes and receptors, potentially modulating their functions. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Antibacterial Activity :
- In vitro tests demonstrated that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from mg/mL to mg/mL against pathogens like E. coli and Bacillus mycoides .
- Antifungal Activity :
Case Studies
Several case studies have examined the biological activities of related compounds:
| Study | Compound | Activity | MIC Values |
|---|---|---|---|
| 4-Bromo derivatives | Antibacterial | 0.0048 - 0.0195 mg/mL | |
| Pyridine derivatives | Antifungal | 16.69 - 78.23 µM | |
| Alkaloid derivatives | Antimicrobial | 4.69 - 22.9 µM |
These findings suggest that structural modifications in related compounds can significantly influence their biological efficacy.
Research Findings
Research has consistently pointed towards the role of halogen substituents in enhancing the bioactivity of aromatic compounds:
- Structure-Activity Relationship (SAR) :
- Cell Cycle Arrest :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol and related Schiff base ligands?
- Methodological Answer : The compound can be synthesized via condensation of 5-bromo-3-methylpyridin-2-amine with 2-hydroxybenzaldehyde derivatives under reflux in methanol or ethanol. Key steps include: (i) Formation of the imine bond through nucleophilic attack of the amine on the aldehyde. (ii) Monitoring reaction progress via TLC or NMR spectroscopy. (iii) Purification by recrystallization from ethanol or column chromatography .
- Example : A similar ligand, 2-({2-(2-pyridyl)ethylamino}methyl)phenol, was prepared by stirring equimolar amounts of the amine and aldehyde in methanol for 15 minutes, followed by recrystallization .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include: (i) R-factor refinement : A low R-factor (e.g., 0.042) ensures accuracy in atomic positioning . (ii) Hydrogen bonding analysis : Intermolecular interactions (e.g., O–H⋯O, C–H⋯π) stabilize the crystal lattice. For example, phenolic O–H groups often form hydrogen bonds with water or perchlorate anions . (iii) Thermal displacement parameters : Anisotropic refinement resolves disorder, particularly in flexible moieties like methyl or bromo substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : (i) NMR : and NMR confirm proton environments and carbon backbone integrity. For instance, the phenolic -OH peak appears as a singlet (~5 ppm) in DMSO-d. (ii) IR spectroscopy : Stretching frequencies for N–H (3300–3200 cm) and C=N (1640–1600 cm) validate imine formation. (iii) Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-bromo-3-methylpyridin-2-yl substituent influence coordination chemistry?
- Methodological Answer : (i) Steric effects : The methyl group at the 3-position and bromo at the 5-position create a distorted octahedral geometry in metal complexes, as observed in Zn(II) complexes with similar ligands . (ii) Electronic effects : The electron-withdrawing bromo group reduces electron density on the pyridyl N, weakening metal-ligand binding. This can be quantified via DFT calculations or cyclic voltammetry . (iii) Comparative studies : Replace the bromo group with chloro or iodo analogs to assess ligand field strength using UV-Vis spectroscopy .
Q. What strategies resolve crystallographic disorder in complexes of this ligand?
- Methodological Answer : (i) Occupancy refinement : For disordered perchlorate anions, split sites into two positions with refined occupancies (e.g., 0.655:0.345) . (ii) Restraints on ADP : Apply isotropic displacement parameter (ADP) restraints to prevent overfitting in disordered regions. (iii) Hydrogen placement : Use riding models for H-atoms attached to disordered atoms, fixing at 1.2× the parent atom’s .
Q. How can hydrogen bonding networks be exploited to design functional materials?
- Methodological Answer : (i) Topology analysis : Identify motifs like chains formed by phenol-water interactions . (ii) Dimensionality control : Adjust solvent polarity to favor 1D chains (e.g., methanol) or 2D layers (e.g., DMF) during crystallization. (iii) Property modulation : Strong O–H⋯O networks enhance thermal stability (TGA analysis) but may reduce solubility .
Q. What experimental designs validate the ligand’s biomimetic potential?
- Methodological Answer : (i) Catalytic assays : Test hydrolytic activity toward phosphate esters (e.g., 4-nitrophenyl phosphate) under physiological conditions. (ii) Kinetic studies : Monitor turnover rates via UV-Vis spectroscopy, comparing results with natural enzymes like carbonic anhydrase . (iii) Mutagenesis analogs : Synthesize ligands lacking the phenolic -OH group to assess its role in substrate binding .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported crystallographic parameters for similar ligands?
- Methodological Answer : (i) Check refinement protocols : Differences in R-factors (e.g., 0.042 vs. 0.121) may arise from anisotropic vs. isotropic refinement of light atoms . (ii) Solvent effects : Disordered solvent molecules (e.g., water in ) can skew unit cell parameters. (iii) Software bias : Cross-validate using multiple packages (SHELXL, OLEX2) to minimize algorithmic artifacts .
Tables for Key Parameters
| Crystallographic Data | Values from |
|---|---|
| Space group | |
| (Å) | 12.3394, 13.2714, 14.751 |
| (°) | 107.779 |
| -factor | 0.042 |
| Disordered anion occupancy | 0.655:0.345 (ClO) |
| Hydrogen Bonding (Å/°) | Donor-Acceptor |
|---|---|
| O–H⋯O (phenol-water) | 2.78 Å, 168° |
| C–H⋯Cl (pyridyl-perchlorate) | 3.34 Å, 146° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
